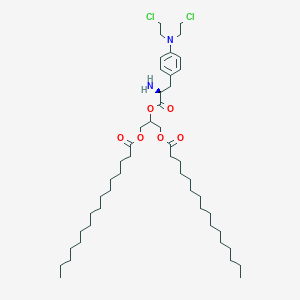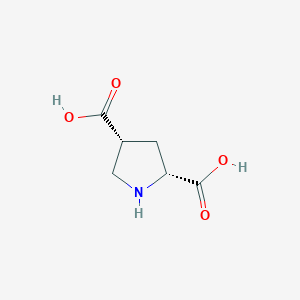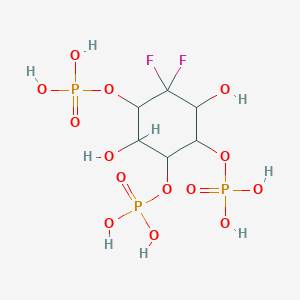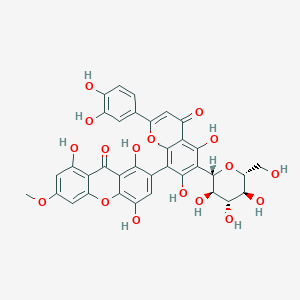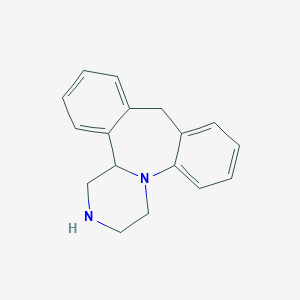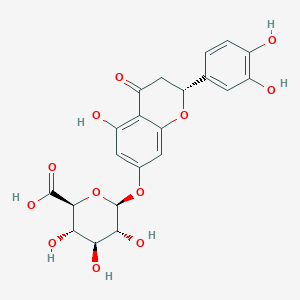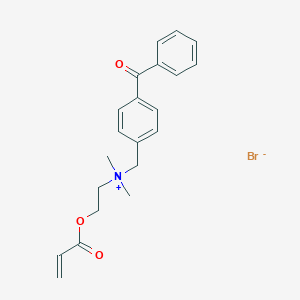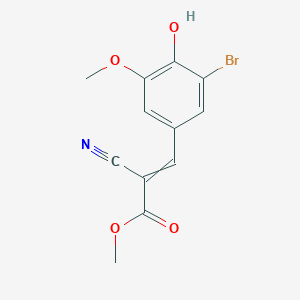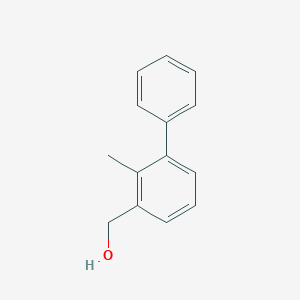
2-甲基-3-联苯甲醇
概述
描述
2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula C14H14O. It is a white to off-white crystalline solid with a melting point of 73-76°C and a boiling point of approximately 330.9°C . This compound is used as a pharmaceutical intermediate and in organic chemical synthesis .
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate. This reaction is carried out at temperatures ranging from 10-150°C for 1-12 hours under the action of an alkali.
Industrial Production Methods:
- The industrial production of 2-Methyl-3-biphenylmethanol typically involves the use of polyethylene glycol as a catalyst, with biphenylcarboxaldehyde, sodium hydroxide, and formaldehyde as reactants. This method ensures high yield and good product quality, with over 99% purity achieved without the need for further purification .
Types of Reactions:
Oxidation: 2-Methyl-3-biphenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
科学研究应用
2-Methyl-3-biphenylmethanol has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
This compound is a pharmaceutical intermediate and organic chemical synthesis reagent , which suggests that it may be used in the synthesis of various drugs, each with their own unique targets.
Biochemical Pathways
Given the lack of information on the specific biological targets of 2-Methyl-3-biphenylmethanol, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The compound can be synthesized via a suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate .
Action Environment
The synthesis of this compound involves a suzuki coupling reaction carried out at 10-150°c for 1-12 hours under the action of an alkali .
相似化合物的比较
- 2-Methyl-3-phenylbenzyl Alcohol
- 3-Hydroxymethyl-2-methylbiphenyl
- 2-Methylbiphenyl-3-methanol
Comparison:
- Uniqueness: 2-Methyl-3-biphenylmethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various compounds. Its high purity and stability make it particularly valuable in pharmaceutical and industrial applications .
属性
IUPAC Name |
(2-methyl-3-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074101 | |
| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-90-8 | |
| Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Methyl-3-biphenylmethanol highlighted in the research?
A1: The research primarily focuses on the role of 2-Methyl-3-biphenylmethanol as a key intermediate in the synthesis of Bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely used in agricultural and residential pest control.
Q2: The research mentions challenges in synthesizing 2-Methyl-3-biphenylmethanol. Can you elaborate on a novel approach described?
A2: One study [] describes a novel method for preparing 2-Methyl-3-biphenylmethanol that utilizes toluene as the solvent instead of the conventional tetrahydrofuran. This method employs a series of reactions including Grignard reactions and coupling reactions using pure benzene, which the researchers claim prevents the formation of byproducts.
Q3: Beyond its use in Bifenthrin synthesis, are there any other applications or research directions being explored for 2-Methyl-3-biphenylmethanol?
A3: Interestingly, 2-Methyl-3-biphenylmethanol serves as a scaffold in the development of potential Positron Emission Tomography (PET) tracers for Programmed Cell Death 1 Ligand 1 (PD-L1) []. This research explores the potential of using this compound to create imaging agents that could help visualize and quantify PD-L1 expression in tumors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
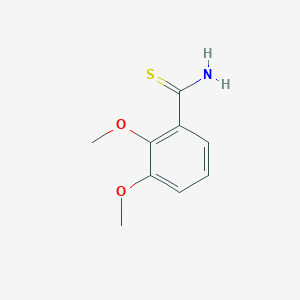
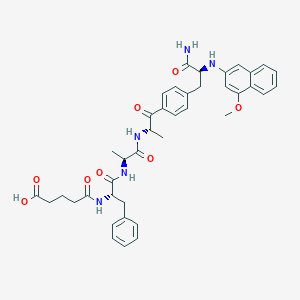
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)



